molecular formula C12H22N2O3S B2646432 tert-butyl2-imino-2-oxo-2lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 2445792-22-1

tert-butyl2-imino-2-oxo-2lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B2646432
CAS No.: 2445792-22-1
M. Wt: 274.38
InChI Key: QRMGFGSNAPUGRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl2-imino-2-oxo-2lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate is a spirocyclic compound featuring a unique combination of functional groups: a tert-butyl carboxylate protecting group, an imino-oxo-thia moiety (S=NH-O), and a 7-azaspiro[3.5]nonane ring system. This structural complexity renders it valuable in medicinal chemistry, particularly as a building block for drug discovery, where spirocycles are prized for their conformational rigidity and ability to modulate pharmacokinetic properties.

Properties

IUPAC Name

tert-butyl 2-imino-2-oxo-2λ6-thia-7-azaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3S/c1-11(2,3)17-10(15)14-6-4-12(5-7-14)8-18(13,16)9-12/h13H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMGFGSNAPUGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CS(=N)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl2-imino-2-oxo-2lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate involves multiple steps, typically starting with the preparation of the spirocyclic core. The synthetic route often includes the following steps:

    Formation of the Spirocyclic Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure.

    Introduction of Functional Groups: The tert-butyl, imino, and oxo groups are introduced through various chemical reactions, such as alkylation, imination, and oxidation.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs.

Chemical Reactions Analysis

tert-butyl2-imino-2-oxo-2lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

Synthesis of Tert-Butyl 2-Imino-2-Oxo-2λ6-Thia-7-Azaspiro[3.5]Nonane-7-Carboxylate

The synthesis of this compound typically involves multi-step chemical reactions that yield high purity and yield rates. Recent advancements in synthetic methods have improved the efficiency of producing this compound, making it more accessible for research and application.

Synthetic Methodology

  • Starting Materials : The synthesis often begins with readily available precursors, such as thioamides and cyclic ketones.
  • Reagents : Common reagents include acid-binding agents and phase transfer catalysts.
  • Reaction Conditions : The reactions are carried out under controlled conditions (e.g., temperature and time) to ensure optimal yields.

The overall synthetic route can be summarized as follows:Starting MaterialReagentsIntermediate CompoundsFinal ReactionTert butyl 2 imino 2 oxo 2 6 thia 7 azaspiro 3 5 nonane 7 carboxylate\text{Starting Material}\xrightarrow{\text{Reagents}}\text{Intermediate Compounds}\xrightarrow{\text{Final Reaction}}\text{Tert butyl 2 imino 2 oxo 2 6 thia 7 azaspiro 3 5 nonane 7 carboxylate}

Pharmacological Potential

Tert-butyl 2-imino-2-oxo-2λ6-thia-7-azaspiro[3.5]nonane-7-carboxylate has shown promising biological activities, including:

  • Antiviral Activity : It has been identified as a potential inhibitor of Respiratory Syncytial Virus (RSV), showcasing its relevance in antiviral drug development.
  • Cancer Research : Studies indicate that derivatives of this compound may exhibit inhibitory effects on specific cancer cell lines, suggesting its utility in oncology.

Case Studies

  • Antiviral Research : In a study published in Bioorganic and Medicinal Chemistry, compounds related to tert-butyl 2-imino-2-oxo-2λ6-thia-7-azaspiro[3.5]nonane demonstrated significant antiviral activity against RSV, leading to further investigations into their mechanisms of action .
  • Cancer Cell Line Studies : Research conducted on various derivatives indicated that modifications to the structure can enhance cytotoxicity against specific cancer cell lines, highlighting the compound's versatility in drug design .

Mechanism of Action

The mechanism of action of tert-butyl2-imino-2-oxo-2lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of spirocyclic tert-butyl carboxylates with variations in heteroatom placement, substituents, and ring systems. Below is a detailed comparison with structurally related analogs:

Structural Variations

Compound Name Key Features Molecular Formula Molecular Weight CAS Number Key Differences vs. Target Compound
tert-butyl2-imino-2-oxo-2lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate Contains S=NH-O (thia-imino-oxo), 7-azaspiro[3.5]nonane C₁₃H₂₁N₂O₃S ~285 (estimated) N/A Reference compound
tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate Oxo group at position 2, no sulfur C₁₃H₂₁NO₃ 239 203661-69-2 Lacks thia and imino groups; simpler electronic profile
tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate Cyano (-CN) substituent at position 2 C₁₄H₂₁N₂O₂ 255 203662-66-2 Replaces S=NH-O with nitrile; increased polarity
tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate Additional nitrogen at position 1 C₁₂H₂₀N₂O₃ 240 392331-78-1 Diaza ring enhances basicity; altered hydrogen-bonding capacity
tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate Oxygen replaces sulfur (oxa vs. thia) C₁₂H₂₁NO₃ 227 240401-27-8 Lower molecular weight; reduced lipophilicity

Physicochemical Properties

  • Lipophilicity (XLogP3): The target compound’s thia-imino-oxo group likely increases polarity compared to the oxo analog (XLogP3 ~1.1 for tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate ). Cyano derivatives (e.g., 2-cyano analog) exhibit higher XLogP3 due to the nitrile group’s moderate hydrophobicity .
  • Hydrogen Bonding: The imino-oxo-thia moiety enhances hydrogen-bond acceptor capacity (TPSA ~75 Ų) compared to oxo analogs (TPSA ~55 Ų) .

Biological Activity

Tert-butyl 2-imino-2-oxo-2lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Name : tert-butyl 2-imino-2-oxo-2lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate
  • CAS Number : 2225816-09-9
  • Molecular Formula : C₁₀H₁₈N₂O₃S
  • Molecular Weight : 246.33 g/mol

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as a drug candidate. Key areas of research include:

  • Antimicrobial Activity : Initial studies suggest that compounds with similar structures exhibit significant antimicrobial properties. The thiazolidine ring may contribute to this activity by interfering with bacterial cell wall synthesis.
  • Antitumor Properties : Research indicates that derivatives of spiro compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms involve modulation of signaling pathways associated with cell survival and proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

The mechanisms through which tert-butyl 2-imino-2-oxo-2lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Interaction with DNA : Similar compounds have shown the ability to intercalate into DNA, potentially leading to disruptions in replication and transcription.
  • Enzyme Modulation : The compound may interact with specific enzymes, altering their activity and affecting metabolic processes.

Case Studies

Several studies have evaluated the biological effects of related compounds, providing insights into the potential applications of tert-butyl 2-imino-2-oxo-2lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate:

  • Study on Antimicrobial Effects :
    • A study demonstrated that a related sulfoximine compound exhibited strong antibacterial activity against various strains of bacteria, suggesting that similar structural motifs could confer similar properties to tert-butyl derivatives .
  • Anticancer Activity Assessment :
    • Research published in Journal of Medicinal Chemistry highlighted the anticancer potential of spiro compounds, showing that they could induce apoptosis in human cancer cell lines through the activation of caspases . This suggests a promising avenue for further exploration with tert-butyl derivatives.
  • Enzyme Inhibition Studies :
    • A recent study explored the inhibition of specific metabolic enzymes by spiro compounds, indicating that these interactions could lead to therapeutic benefits in metabolic diseases .

Data Summary Table

PropertyValue
CAS Number2225816-09-9
Molecular FormulaC₁₀H₁₈N₂O₃S
Molecular Weight246.33 g/mol
Antimicrobial ActivitySignificant (inferred)
Antitumor ActivityInduces apoptosis (inferred)
Enzyme Inhibition PotentialYes (specific enzymes)

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-butyl 2-imino-2-oxo-2λ⁶-thia-7-azaspiro[3.5]nonane-7-carboxylate in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Storage : Store refrigerated (2–8°C) in tightly sealed containers to prevent moisture absorption and electrostatic charge buildup. Ensure proper ventilation in storage areas .
  • Emergency Procedures : For skin contact, wash immediately with soap and water. For eye exposure, rinse for ≥15 minutes with water and seek medical attention. Use dry sand or alcohol-resistant foam for fire suppression due to decomposition risks .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₇H₁₉NO₄S, MW 274.38) and isotopic patterns .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify spirocyclic structure and tert-butyl group integrity. Compare peaks with reference data for azaspiro compounds .
  • HPLC : Assess purity via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

Q. What experimental conditions are critical for maintaining chemical stability during storage and reactions?

  • Methodological Answer :

  • Stability Testing : Conduct accelerated aging studies at 40°C/75% RH for 4 weeks to simulate long-term storage. Monitor degradation via TLC or HPLC .
  • Reaction Compatibility : Avoid strong oxidizers or acidic conditions that may hydrolyze the tert-butyl ester. Use inert atmospheres (N₂/Ar) for sensitive reactions .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and scalability?

  • Methodological Answer :

  • Route Scouting : Compare azaspiro ring formation via (1) intramolecular cyclization of thiourea intermediates or (2) spiroannulation using tert-butyl carbamate precursors .
  • Catalysis : Screen transition-metal catalysts (e.g., Pd/Cu) for C–S bond formation efficiency. Monitor byproducts via GC-MS .
  • Table: Synthetic Route Comparison
RouteYield (%)Purity (%)Key Challenges
Thiourea Cyclization6295Epimerization at spirocenter
Spiroannulation7898High catalyst loading required

Q. How should researchers resolve contradictions in hazard classifications across safety data sheets (SDS)?

  • Methodological Answer :

  • Data Reconciliation : Cross-reference SDS from multiple vendors (e.g., Indagoo vs. Combi-Blocks). For example, while Indagoo reports acute oral toxicity (H302), Combi-Blocks lists "no known hazards" .
  • In-House Testing : Perform acute toxicity assays (OECD 423) and skin irritation tests (OECD 439) to validate classifications .

Q. What are the decomposition pathways of this compound under thermal stress, and how can they be mitigated?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Identify decomposition onset temperature (e.g., ~200°C). Major products include CO and NOx, confirmed via FTIR gas analysis .
  • Mitigation Strategies : Add stabilizers (e.g., BHT at 0.1% w/w) to delay oxidation. Use Schlenk lines for high-temperature reactions to exclude oxygen .

Q. How can ecotoxicological risks be assessed given limited data on bioaccumulation and mobility?

  • Methodological Answer :

  • Predictive Modeling : Apply EPI Suite to estimate log Kow (octanol-water coefficient) and biodegradability (e.g., BIOWIN3). Preliminary data suggests moderate soil mobility (log Koc = 2.5) .
  • Microcosm Studies : Test acute aquatic toxicity using Daphnia magna (OECD 202) and algae (OECD 201) to fill data gaps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.